molecular formula C16H19NO6S B168896 N-Bsmoc-L-isoleucine CAS No. 197245-22-0

N-Bsmoc-L-isoleucine

Cat. No.: B168896
CAS No.: 197245-22-0
M. Wt: 353.4 g/mol
InChI Key: IOTFSDWKSLUDSZ-HZMBPMFUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Bsmoc-L-isoleucine typically involves the protection of the amino group of L-isoleucine with a Bsmoc (benzenesulfonylmethoxycarbonyl) group. This protection is achieved through a reaction with benzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Mechanism of Action

Properties

IUPAC Name

(2S,3S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6S/c1-3-10(2)14(15(18)19)17-16(20)23-9-12-8-11-6-4-5-7-13(11)24(12,21)22/h4-8,10,14H,3,9H2,1-2H3,(H,17,20)(H,18,19)/t10-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTFSDWKSLUDSZ-HZMBPMFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428828
Record name N-Bsmoc-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197245-22-0
Record name N-Bsmoc-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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